molecular formula C10H6F3N3O B1418094 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338404-77-6

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1418094
M. Wt: 241.17 g/mol
InChI Key: RZQQQWUVWWVDCN-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

2-Pyridinyl β-ketones were identified as new efficient ligands for CuI-catalysed N-arylation of aliphatic amines at room temperature with great selectivity and substrate scope tolerance .


Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) have certain properties that make them exceedingly valuable synthetic targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Analogues : This compound is used in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid, showcasing its versatility in creating new molecular structures (Sukach et al., 2015).

  • Control of Regio- and Enantioselectivity : It plays a role in the study of regio- and enantioselectivity in organic reactions, particularly in the addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones (Sukach et al., 2014).

  • Formation of Novel Pyrimidin-2-amines : The compound is utilized in synthesizing novel series of 4-substituted N-(5-pyridinyl-1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amines, illustrating its use in creating diverse chemical structures (Bonacorso et al., 2010).

  • Ligand Synthesis for Metal Complexes : The compound is key in synthesizing new ligands like 2,6-bis-[6-(2-pyridinyl)-4-pyrimidinyl]pyridine, which forms dinuclear ruthenium (II) complexes, demonstrating its role in coordination chemistry (Phillips & Steel, 1996).

Applications in Biological Studies

  • Antimalarial Activity : It is investigated for its role in the synthesis of compounds like JPC-3210, which is used for malaria treatment and prevention, showing its potential in medicinal chemistry (Chavchich et al., 2016).

  • Aldose Reductase Inhibitors : Derivatives of this compound have shown significant activity as aldose reductase inhibitors and possess antioxidant properties, indicating its utility in therapeutic applications (La Motta et al., 2007).

Other Applications

  • Nonlinear Optical Exploration : Its derivatives are studied for their nonlinear optical properties, highlighting its potential in optoelectronic applications (Hussain et al., 2020).

  • Synthesis of Pyrido[1,2-a]pyrimidin-2-ones : It's instrumental in the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, showcasing its role in developing biologically relevant compounds (Harriman et al., 2003).

properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQQWUVWWVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379379
Record name 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

CAS RN

338404-77-6
Record name 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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